

Spectroscopic Data of Methyl α -L-fucopyranoside: A Technical Guide

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Compound of Interest

Compound Name: Methyl fucopyranoside

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An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl α -L-fucopyranoside, a key monosaccharide derivative of fucose. Fucose plays a critical role in various biological processes, including cell adhesion, inflammation, and signal transduction, making its derivatives like methyl α -L-fucopyranoside of significant interest in drug discovery and glycobiology research. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols, to support researchers in the identification, characterization, and utilization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of Methyl α -L-fucopyranoside.

^1H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: ^1H NMR Chemical Shifts (δ) and Coupling Constants (J) for Methyl α -L-fucopyranoside

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	4.78	d	3.8
H-2	3.84	dd	3.8, 10.0
H-3	3.75	dd	10.0, 3.0
H-4	3.69	d	3.0
H-5	3.95	q	6.5
H-6 (CH ₃)	1.25	d	6.5
OCH ₃	3.40	s	-

Note: Data acquired in D₂O. Chemical shifts are referenced to the residual solvent signal.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: ¹³C NMR Chemical Shifts (δ) for Methyl α-L-fucopyranoside

Carbon	Chemical Shift (ppm)
C-1	100.5
C-2	69.4
C-3	70.8
C-4	72.5
C-5	67.2
C-6 (CH ₃)	16.2
OCH ₃	55.8

Note: Data acquired in D₂O. Chemical shifts are referenced to an internal standard.

IR (Infrared) Spectroscopy Data

Table 3: Key IR Absorption Bands for Methyl α -L-fucopyranoside

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H Stretching
~2930	Medium	C-H Stretching (Aliphatic)
~1450	Medium	C-H Bending
~1100-1000	Strong	C-O Stretching (Alcohol, Ether)
~950-1200	-	Fingerprint region for carbohydrates

Note: The fingerprint region for carbohydrates contains numerous overlapping peaks characteristic of the specific monosaccharide.

MS (Mass Spectrometry) Data

Table 4: Key Mass Spectrometry Fragments for Methyl α -L-fucopyranoside (as observed in GC-MS)

m/z	Putative Fragment
178	[M] ⁺ (Molecular Ion)
147	[M - OCH ₃] ⁺
116	[M - OCH ₃ - CH ₂ O] ⁺
87	
74	
60	

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

2.1.1. Sample Preparation A sample of Methyl α -L-fucopyranoside (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., deuterium oxide, D_2O , 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3- d_4 acid sodium salt (TSP), may be added for chemical shift referencing.

2.1.2. Data Acquisition 1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

- 1H NMR: A standard one-pulse sequence is typically used. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ^{13}C NMR: A proton-decoupled pulse sequence is used to obtain singlets for each carbon. A larger spectral width (e.g., 200-250 ppm) is required. Due to the low natural abundance of ^{13}C , a greater number of scans and a longer acquisition time are necessary.

IR Spectroscopy

2.2.1. Sample Preparation For Attenuated Total Reflectance (ATR) FTIR spectroscopy, a small amount of the solid Methyl α -L-fucopyranoside sample is placed directly onto the ATR crystal. No extensive sample preparation is required, making this a rapid and non-destructive technique.

2.2.2. Data Acquisition The ATR-FTIR spectrum is recorded using an FTIR spectrometer. The spectrum is typically collected over a range of 4000 to 400 cm^{-1} . A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum. Multiple scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry

2.3.1. Sample Preparation For Electrospray Ionization (ESI) Mass Spectrometry, the Methyl α -L-fucopyranoside sample is dissolved in a suitable solvent, typically a mixture of water and an

organic solvent like methanol or acetonitrile, to a concentration of approximately 1-10 µg/mL. The solution should be free of non-volatile salts and buffers.

For Gas Chromatography-Mass Spectrometry (GC-MS), the sample may require derivatization (e.g., silylation) to increase its volatility.

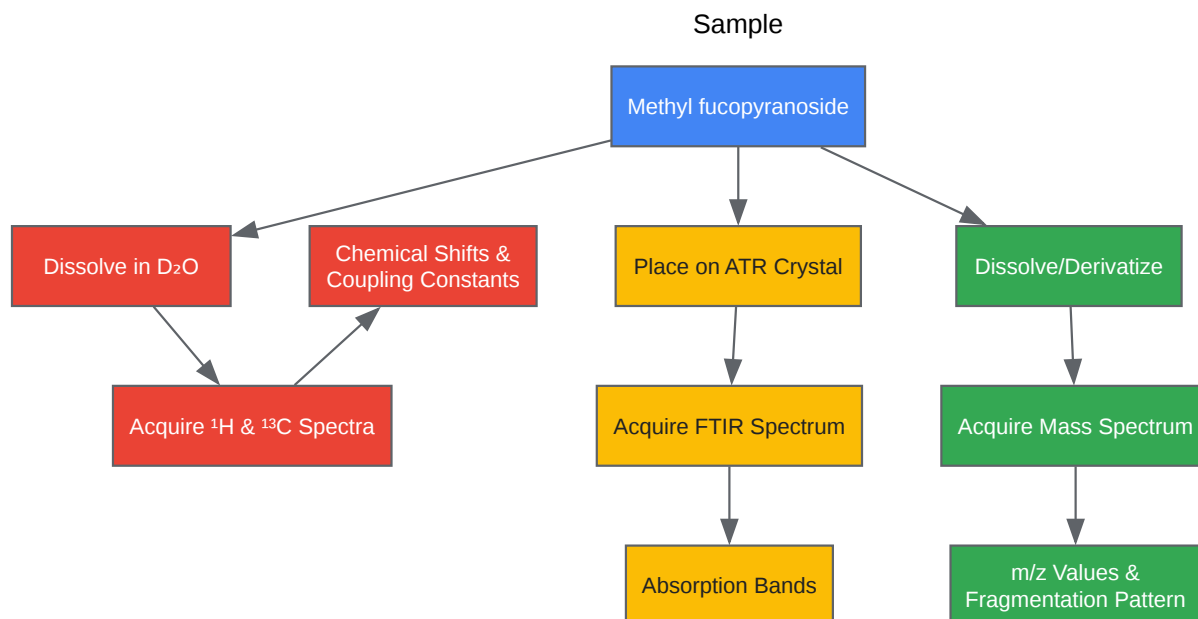
2.3.2. Data Acquisition

- **ESI-MS:** The sample solution is introduced into the ESI source of the mass spectrometer. The instrument is typically operated in positive or negative ion mode. The mass spectrum is acquired over a relevant m/z range (e.g., 50-500). For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where the molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern.
- **GC-MS:** The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and a mass spectrum is recorded for each component.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of Methyl α -L-fucopyranoside.

Spectroscopic Analysis Workflow for Methyl fucopyranoside



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Caption: Workflow for NMR, IR, and MS analysis.

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